4-P-Pdot
CAS No.: 620170-78-7
Cat. No.: VC0004306
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 620170-78-7 |
---|---|
Molecular Formula | C19H21NO |
Molecular Weight | 279.4 g/mol |
IUPAC Name | N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
Standard InChI | InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) |
Standard InChI Key | RCYLUNPFECYGDW-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Canonical SMILES | CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Chemical and Pharmacological Profile
Structural Characteristics
4-P-PDOT (CAS 134865-74-0) belongs to the tetralin class of compounds, featuring a fused cyclohexene-benzene ring system with a propanamide substituent at the 2-position and a phenyl group at the 4-position . This stereochemistry is critical for its receptor interaction, as the cis configuration optimizes binding to the MT2 receptor's hydrophobic pocket. The compound's relatively low molecular weight (279.38 g/mol) contributes to its favorable pharmacokinetic properties, including blood-brain barrier permeability .
Property | Value |
---|---|
Molecular Formula | C19H21NO |
Molecular Weight | 279.38 g/mol |
CAS Number | 134865-74-0 |
Solubility (DMSO) | ≥30 mg/mL |
Storage Conditions | -20°C (powder) |
Receptor Selectivity | MT2 > MT1 (300:1) |
Receptor Binding Dynamics
In CHO cells expressing human MT2 receptors, 4-P-PDOT exhibits agonist-like behavior at concentrations ≥10 nM, paradoxically inhibiting forskolin-stimulated cAMP production with a pEC50 of 8.72 . This concentration-dependent functional selectivity underscores the complexity of melatonin receptor signaling, where 4-P-PDOT can either antagonize or mimic melatonin's effects depending on cellular context and dosage . The compound's binding affinity (Ki = 0.3 nM for MT2 vs 100 nM for MT1) enables precise manipulation of MT2-mediated pathways without significant cross-talk with MT1 receptors .
Mechanistic Insights into MT2 Receptor Modulation
Antioxidant Pathway Regulation
4-P-PDOT potently antagonizes melatonin-induced activation of the Nrf2-ARE pathway in neural cells. In klotho mutant mice, intravenous administration (0.5-1.0 mg/kg) reverses melatonin-mediated improvements in the GSH/GSSG ratio by 58-72%, while suppressing ERK phosphorylation and Nrf2 nuclear translocation . This effect is dose-dependent, with complete pathway inhibition occurring at plasma concentrations ≥100 nM . The compound's ability to dissociate antioxidant responses from other melatonin effects has proven invaluable in studying oxidative stress mechanisms in neurodegenerative models.
Reproductive System Interactions
In bovine granulosa cells, 10^-9 M 4-P-PDOT alters melatonin's regulation of key reproductive genes:
Gene | Melatonin Effect | 4-P-PDOT Reversal |
---|---|---|
CYP19A1 | ↓ 85% | ↑ 210% |
BMP6 | ↓ 67% | ↑ 92% |
TGFBR3 | ↑ 3.2-fold | ↓ 78% |
DNMT1A | ↑ 2.8-fold | ↓ 65% |
These modifications correlate with functional changes in hormone secretion—notably, 4-P-P-PDOT treatment reduces inhibin A production by 42% while increasing estradiol output 3.1-fold compared to melatonin-only controls . The compound's dual dose response (10^-9 M vs 10^-5 M) reveals distinct regulatory mechanisms in follicular development, with low concentrations primarily affecting steroidogenesis and high doses modulating growth factor signaling .
Functional Consequences in Biological Systems
Neuroprotection and Calcium Homeostasis
4-P-PDOT administration in retinal ganglion cells blocks melatonin's inhibition of voltage-gated calcium channels (VGCCs), increasing Ca2+ influx by 220% during action potential propagation . This effect potentiates NMDA receptor-mediated excitotoxicity in vitro, with 4-P-PDOT-treated neurons showing 3.5-fold higher apoptosis rates under oxidative stress conditions . Paradoxically, the compound exhibits neuroprotective effects in MT1-dominant regions through allosteric modulation of BDNF-TrkB signaling, highlighting the spatial complexity of melatonin receptor distributions .
Developmental Impacts
Embryonic exposure to 4-P-PDOT (0.1 µmol/L) disrupts cardiogenesis in chick models, producing:
-
78% incidence of ventricular septal defects
-
54% reduction in cardiac output at HH stage 24
-
Persistent truncus arteriosus in 33% of specimens
These teratogenic effects correlate with suppressed SHH expression in the cardiac neural crest, demonstrating melatonin's critical role in early heart morphogenesis . Interestingly, co-administration with MT1-selective antagonists exacerbates these defects, suggesting compensatory interactions between receptor subtypes during development .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume